molecular formula C21H20F2N4O2S B3398731 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine CAS No. 1021257-69-1

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Cat. No.: B3398731
CAS No.: 1021257-69-1
M. Wt: 430.5 g/mol
InChI Key: SGFIRTWFECZOGY-UHFFFAOYSA-N
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Description

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with a piperazine ring and a sulfonyl group attached to a difluorophenyl moiety, making it a molecule of interest for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.

    Attachment of the Difluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Biology

Biologically, it is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
  • 3-(4-((2,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is unique due to the presence of the difluorophenyl group, which can significantly influence its electronic properties and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective inhibitor for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2S/c1-15-4-2-3-5-17(15)19-7-9-21(25-24-19)26-10-12-27(13-11-26)30(28,29)20-8-6-16(22)14-18(20)23/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFIRTWFECZOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
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3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

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